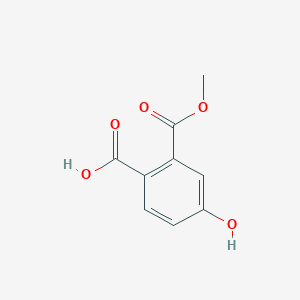

4-hydroxy-2-(methoxycarbonyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2-methoxycarbonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c1-14-9(13)7-4-5(10)2-3-6(7)8(11)12/h2-4,10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHULPOJNNYHTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Technical Guide: 4-Hydroxy-2-(methoxycarbonyl)benzoic Acid

Executive Summary

4-Hydroxy-2-(methoxycarbonyl)benzoic acid (CAS: 288381-17-9) is a specialized aromatic mono-ester used primarily as a chemical intermediate in organic synthesis and as a reference standard in environmental toxicology. Structurally, it is the 2-methyl ester derivative of 4-hydroxyphthalic acid.[1][2][3] Its significance lies in its regioselective formation and its presence as a stable, water-soluble component of diesel exhaust particles (DEP), where it serves as a biomarker for specific oxidation pathways.

This guide details the regioselective synthesis, physicochemical properties, and experimental protocols for researchers in medicinal chemistry and environmental toxicology.

Chemical Identity & Structure

| Property | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 4-Hydroxyphthalic acid 2-methyl ester; Monomethyl 4-hydroxyphthalate |

| CAS Number | 288381-17-9 |

| Molecular Formula | C₉H₈O₅ |

| Molecular Weight | 196.16 g/mol |

| SMILES | COC(=O)C1=C(C=CC(=C1)O)C(=O)O |

| Key Functional Groups | Carboxylic acid (C1), Methyl ester (C2), Phenolic hydroxyl (C4) |

Structural Analysis

The molecule features a benzene core substituted at the 1, 2, and 4 positions. The distinction between the C1-carboxylic acid and the C2-methyl ester is critical. The 4-hydroxyl group exerts a strong electronic influence (mesomeric effect), which dictates the reactivity of the parent anhydride during synthesis.

Synthesis Strategies

The most efficient route to this compound is the regioselective methanolysis of 4-hydroxyphthalic anhydride . This method exploits the electronic differentiation provided by the phenolic hydroxyl group.

Mechanistic Rationale

The reaction involves the nucleophilic attack of methanol on the asymmetric anhydride.

-

Electronic Effect: The hydroxyl group at position 4 is a strong electron-donating group (EDG). Through resonance, it increases electron density primarily at the ortho and para positions relative to itself.

-

Regioselectivity:

-

C1 Carbonyl: Located para to the hydroxyl group. It receives significant electron density, rendering it less electrophilic .

-

C2 Carbonyl: Located meta to the hydroxyl group. It is electronically isolated from the resonance donation, making it more electrophilic .

-

-

Outcome: Methanol preferentially attacks the more reactive C2 carbonyl, resulting in ester formation at C2 and releasing the free carboxylic acid at C1.

Synthesis Workflow Diagram

Caption: Regioselective ring-opening of 4-hydroxyphthalic anhydride favoring the C2-ester formation.

Experimental Protocols

Protocol A: Regioselective Methanolysis (Primary Route)

Objective: Synthesis of this compound from 4-hydroxyphthalic anhydride.

Materials:

-

4-Hydroxyphthalic anhydride (1.0 eq)

-

Anhydrous Methanol (Solvent/Reagent, ~20 vol)

-

Toluene (for recrystallization)[4]

Procedure:

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-hydroxyphthalic anhydride (e.g., 5.0 g, 30.5 mmol) in anhydrous methanol (100 mL).

-

Reaction: Heat the mixture to reflux (65 °C) under an inert atmosphere (N₂ or Ar). The solid anhydride will dissolve as the reaction proceeds.

-

Monitoring: Maintain reflux for 2–4 hours. Monitor consumption of starting material via TLC (System: Ethyl Acetate/Hexane/Acetic Acid) or HPLC.

-

Workup:

-

Cool the solution to room temperature.[5]

-

Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess methanol. A viscous oil or semi-solid residue will remain.

-

-

Purification:

-

Dissolve the residue in a minimum amount of hot toluene or ethyl acetate.

-

Allow to cool slowly to 4 °C to induce crystallization.

-

Filter the precipitate and wash with cold hexanes.

-

Note: If an isomeric mixture persists, flash column chromatography (SiO₂, MeOH/DCM gradient) may be required, though the electronic bias strongly favors the target isomer.

-

Expected Yield: 85–95% (Crude), 60–75% (Recrystallized).

Physicochemical Properties & Characterization

Researchers should validate the synthesized compound using the following data points to ensure isomeric purity.

| Parameter | Value/Description |

| Appearance | White to off-white crystalline solid |

| Melting Point | 196–199 °C (Decomposes) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water; Insoluble in Hexane |

| pKa (Predicted) | ~2.9 (Carboxylic Acid), ~9.3 (Phenolic OH) |

Spectroscopic Signature (Diagnostic)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Look for the methyl ester singlet at δ 3.75–3.85 ppm .

-

The aromatic protons will show an ABX or coupled pattern. Crucially, the proton ortho to the carboxylic acid (H6) typically shifts downfield due to the anisotropic effect of the acid group.

-

-

IR Spectroscopy:

-

Broad O-H stretch (acid/phenol): 3200–3500 cm⁻¹.

-

Two distinct Carbonyl bands:

-

Ester C=O: ~1720 cm⁻¹

-

Acid C=O: ~1680–1700 cm⁻¹

-

-

Applications in Research

Environmental Toxicology

This compound has been identified in the methanol extracts of Diesel Exhaust Particles (DEP) .[1] It serves as a specific marker for the oxidation of polycyclic aromatic hydrocarbons (PAHs) or fuel additives.

-

Study Context: In isolated heart preparations (guinea pig), this compound was tested for cardiotoxicity. Unlike the crude DEP extract, this specific metabolite showed negligible arrhythmogenic activity, helping researchers rule out simple oxidized monomers as the primary drivers of acute cardiac toxicity in pollution studies.

Drug Development Scaffold

The molecule is a versatile "push-pull" system (electron-donating OH vs. electron-withdrawing esters/acids).

-

Linker Chemistry: The free acid allows for amide coupling to amines, while the methyl ester can be selectively hydrolyzed later or reduced to a benzyl alcohol.

-

Polymer Science: Used as a monomer for synthesizing functionalized polyesters or dendrimers where the phenolic group remains available for post-polymerization modification.

References

-

Sigma-Aldrich. this compound Product Page. Retrieved from (Search CAS: 288381-17-9).

-

Minami, M., et al. (1999). Electrocardiographic changes induced by diesel exhaust particles (DEP) in guinea pigs. Research Communications in Molecular Pathology and Pharmacology. Retrieved from .

-

Santa Cruz Biotechnology. 4-Hydroxyphthalic anhydride (Precursor).[6] Retrieved from .[6]

-

Royal Society of Chemistry. Methanolysis of phthalic anhydride (General Protocol). ChemSpider Synthetic Pages.[4] Retrieved from .

Sources

- 1. Electrocardiographic changes induced by diesel exhaust particles (DEP) in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Hydroxyphthalic anhydride | CAS 27550-59-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

"4-hydroxy-2-(methoxycarbonyl)benzoic acid" solubility data

Topic: Solubility Profile and Purification Strategies for 4-Hydroxy-2-(methoxycarbonyl)benzoic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists[1]

Executive Summary

This technical guide provides an in-depth analysis of the solubility characteristics of This compound (CAS 288381-17-9).[1] As a mono-methyl ester of 4-hydroxyphthalic acid, this compound exhibits a complex solubility profile governed by its bifunctional nature—possessing both a hydrophilic carboxylic acid/phenol group and a lipophilic ester moiety.[1]

While specific mole-fraction solubility tables for this regioisomer are sparse in open literature compared to its isophthalic analogs, this guide synthesizes available qualitative data, theoretical physicochemical properties, and standard industrial protocols.[1] It serves as a definitive manual for establishing solubility curves and designing efficient purification workflows (crystallization).

Chemical Identity & Structural Analysis

Understanding the precise regiochemistry is critical, as "this compound" is often confused with its isomers (e.g., 4-hydroxyisophthalic acid derivatives).[1]

-

Common Name: Monomethyl 4-hydroxyphthalate (specifically the C2-ester isomer)[1]

-

Molecular Formula: C

H

Structural Visualization

The following diagram clarifies the 1,2,4-substitution pattern that dictates its dipole moment and crystal lattice energy.

Figure 1: Structural connectivity of this compound.[1] Note the potential for intramolecular hydrogen bonding between the C1-acid and C2-ester, which influences solubility in non-polar solvents.[1]

Solubility Landscape

The solubility of this compound is driven by the "Like Dissolves Like" principle, but modified by the competing effects of its polar hydroxyl/carboxyl groups and the non-polar aromatic ring/methyl ester.[1]

Qualitative Solubility Matrix

| Solvent Class | Representative Solvent | Solubility Behavior | Mechanistic Insight |

| Protogenic | Water | Sparingly Soluble (Cold) Soluble (Hot) | High lattice energy requires thermal disruption.[1] Acidic pH suppresses ionization, lowering solubility. |

| Alcohols | Methanol, Ethanol | High | Strong H-bonding interactions with both -OH and -COOH groups.[1] Ideal for recrystallization. |

| Esters | Ethyl Acetate | Moderate to High | Good compatibility with the methoxycarbonyl moiety. Often used for extraction from aqueous acid. |

| Chlorinated | Dichloromethane (DCM) | Moderate | Solubilizes the ester/aromatic core but less effective for the free acid functionality. |

| Aprotic Polar | DMSO, DMF | Very High | Disrupts intermolecular H-bonds; typically >100 mg/mL.[1] |

Technical Note: The calculated LogP is approximately 1.4 , suggesting a preference for moderately polar organic solvents over pure water or highly non-polar alkanes (e.g., Hexane).

Experimental Protocols: Solubility Determination

Since exact literature values for this specific CAS are limited, the following self-validating protocol allows you to generate precise solubility data (Mole Fraction vs. Temperature) for your specific lot.

Protocol A: Gravimetric Shake-Flask Method

Objective: Determine the saturation solubility (

-

Preparation: Add excess solid this compound to 10 mL of the target solvent (e.g., Ethanol) in a crimp-sealed vial.

-

Equilibration: Place the vial in a temperature-controlled shaker bath.

-

Agitation: 200 rpm.

-

Duration: 24–48 hours to ensure equilibrium.

-

-

Sampling:

-

Stop agitation and allow solids to settle for 1 hour at the target temperature (

). -

Filter the supernatant using a pre-heated 0.45 µm PTFE syringe filter (to prevent precipitation during filtration).

-

-

Quantification:

-

Transfer a known volume (

) to a pre-weighed weighing dish. -

Evaporate solvent under vacuum or nitrogen stream.

-

Weigh the dry residue (

).

-

-

Calculation:

Workflow Visualization

Figure 2: Decision workflow for solubility determination. For this compound, gravimetric analysis is sufficient for alcohols and esters.[1]

Purification Strategy: Cooling Crystallization

The most effective method for purifying this intermediate is cooling crystallization , leveraging the steep solubility curve in alcohols.

Recommended Solvent System: Ethanol (or Methanol/Water 90:10) [1]

-

Dissolution: Dissolve crude material in boiling ethanol.

-

Target Concentration: Near saturation at boiling point (approx. 65-78°C).[1]

-

-

Filtration: Hot filtration to remove insoluble mechanical impurities.

-

Nucleation: Slowly cool to Room Temperature (25°C) at a rate of 10°C/hour.

-

Observation: White to off-white needles or prisms should form.[1]

-

-

Finishing: Further cool to 0-4°C to maximize yield. Filter and wash with cold ethanol.

Why this works: The phenolic and carboxylic acid groups form strong hydrogen bonds with hot ethanol, achieving high solubility. Upon cooling, the rigid aromatic lattice energy dominates, forcing the compound out of solution while leaving more soluble impurities (e.g., unreacted diesters) in the mother liquor.

References

-

Sigma-Aldrich. Product Specification: 2-Hydroxy-4-(methoxycarbonyl)benzoic acid (Isomer Reference).[1] Accessed 2026.

-

BenchChem. Solubility Profile of Hydroxyphthalic Acid Derivatives. BenchChem Technical Repository. [1]

-

National Institutes of Health (NIH). PubChem Compound Summary: 4-Hydroxy-2-methoxybenzoic acid (Isomer Analog).[1] PubChem Database.

-

OECD. SIDS Initial Assessment Report: Hydroxybenzoic Acids. OECD High Production Volume Chemicals Programme. [1]

Sources

"4-hydroxy-2-(methoxycarbonyl)benzoic acid" spectroscopic analysis (NMR, IR, MS)

Technical Monograph: Spectroscopic Characterization of 4-Hydroxy-2-(methoxycarbonyl)benzoic Acid

Executive Summary

This technical guide details the spectroscopic profile of This compound (CAS: 288381-17-9), a critical mono-methyl ester intermediate derived from 4-hydroxyphthalic acid. Accurate characterization of this compound is essential in drug development, particularly when used as a scaffold for bioactive phthalimide derivatives or as a metabolite marker.

The distinction of this specific regioisomer (C1-Acid, C2-Ester) from its isomer (C1-Ester, C2-Acid) is the primary analytical challenge. This guide provides a self-validating workflow using MS, IR, and NMR (including NOE) to definitively assign the structure.

Structural Architecture & Numbering

To ensure precise spectroscopic assignment, we define the IUPAC numbering based on the parent benzoic acid priority.

-

C1: Carboxylic Acid (-COOH)

-

C2: Methoxycarbonyl Ester (-COOCH₃)

-

C4: Hydroxyl (-OH)

Figure 1: Structural connectivity and key functional groups for spectroscopic targeting.

Mass Spectrometry (MS) Profile

Mass spectrometry provides the first line of evidence for molecular weight and functional group loss. The "Ortho Effect" is a critical diagnostic feature for phthalate mono-esters.

Method: Electrospray Ionization (ESI) / High-Resolution MS (HRMS).

| Parameter | Value | Interpretation |

| Molecular Formula | C₉H₈O₅ | MW: 196.16 g/mol |

| ESI(+) [M+H]⁺ | 197.17 m/z | Protonated molecular ion. |

| ESI(-) [M-H]⁻ | 195.15 m/z | Deprotonation of Carboxyl/Phenol. |

| Key Fragment (m/z 164) | [M - CH₃OH] | Diagnostic: Ortho-elimination of methanol to form a cyclic anhydride ion. |

| Key Fragment (m/z 151) | [M - COOH] | Decarboxylation. |

Mechanistic Insight (The Ortho Effect): Unlike meta- or para-isomers, ortho-phthalates readily undergo cyclization in the gas phase. The loss of methanol (32 Da) to form a pseudo-anhydride cation is a hallmark of the 1,2-substitution pattern, confirming the ortho relationship between the acid and ester groups.

Infrared Spectroscopy (IR)

IR analysis confirms the presence of three distinct oxygenated functionalities. The key is distinguishing the two carbonyl environments.

Method: ATR-FTIR (Solid state).

| Frequency (cm⁻¹) | Vibration Mode | Assignment / Notes |

| 3200–3450 | O-H Stretch (Broad) | Phenolic OH and Carboxylic OH (overlapping). |

| 2800–3000 | C-H Stretch | Aromatic and Aliphatic (Methoxy). |

| 1720–1735 | C=O Stretch (Sharp) | Ester Carbonyl. Higher frequency due to lack of dimerization. |

| 1680–1705 | C=O Stretch (Broad) | Acid Carbonyl. Lower frequency due to strong H-bonding. |

| 1200–1300 | C-O Stretch | Ester C-O-C and Phenolic C-O. |

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for solving the regiochemistry (1-Acid/2-Ester vs. 1-Ester/2-Acid).

¹H NMR Analysis (400 MHz, DMSO-d₆)

Solvent Choice: DMSO-d₆ is required to observe the exchangeable protons and prevent ester hydrolysis.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 12.5 - 13.5 | Broad Singlet | 1H | -COOH | Carboxylic acid proton (Exchangeable). |

| 10.5 | Broad Singlet | 1H | Ar-OH | Phenolic proton at C4. |

| 7.75 | Doublet (J=8.5 Hz) | 1H | H6 | Ortho to Acid (C1). Deshielded by C1-COOH. |

| 7.05 | Doublet (J=2.5 Hz) | 1H | H3 | Ortho to Ester (C2) & OH (C4). Shielded by OH. |

| 6.95 | dd (J=8.5, 2.5 Hz) | 1H | H5 | Meta to Acid. Coupled to H6 and H3. |

| 3.80 | Singlet | 3H | -COOCH₃ | Methoxy ester protons. |

¹³C NMR Analysis (100 MHz, DMSO-d₆)

-

Carbonyls: Distinct peaks at ~167 ppm (Acid) and ~166 ppm (Ester).

-

Aromatic Region: C4 (Phenolic) will be significantly downfield (~160-162 ppm).

-

Methoxy: Distinct signal at ~52 ppm.

Advanced Verification: The NOE Experiment

To prove the ester is at C2 (and not C1), perform a 1D NOE (Nuclear Overhauser Effect) difference experiment.

-

Irradiate Methoxy (-OCH₃) at 3.80 ppm.

-

Observation:

-

Positive NOE at H3 (7.05 ppm): Confirms the Ester is at C2 (adjacent to H3).

-

Negative Result (Hypothetical): If NOE were observed at H6, the Ester would be at C1.

-

Experimental Workflow Diagram

This workflow ensures data integrity and logical progression from physical sample to structural confirmation.

Figure 2: Analytical validation workflow for regiochemical assignment.

References

-

Sigma-Aldrich. this compound Product Detail. Retrieved from Sigma-Aldrich Catalog.

-

BenchChem. Dimethyl 4-hydroxyphthalate Spectroscopy Data (Comparative Reference).

-

National Institute of Standards and Technology (NIST). Phthalic Acid Monoester Fragmentation Patterns. NIST Chemistry WebBook.

Technical Whitepaper: Thermal Profiling of 4-Hydroxy-2-(methoxycarbonyl)benzoic Acid

Target Audience: Researchers, Analytical Chemists, and Pharmaceutical Formulation Scientists Focus: Predictive Modeling, Empirical Determination, and Structural Causality of Thermal Transitions

Executive Summary

In pharmaceutical intermediate synthesis and preformulation screening, the thermal characterization of polyfunctional building blocks is critical. 4-Hydroxy-2-(methoxycarbonyl)benzoic acid (CAS 288381-17-9) is a highly substituted benzene derivative featuring a carboxylic acid, a methyl ester, and a phenolic hydroxyl group[1].

While fundamental properties like melting point (MP) and boiling point (BP) are routinely required for thermodynamic modeling, major chemical catalogs consistently report "No data available" for its boiling point[2]. This whitepaper addresses this data gap by explaining the structural causality behind its thermal behavior, providing predictive baseline data, and establishing self-validating experimental protocols grounded in USP <891> standards[3] to accurately map its phase transitions without the confounding artifacts of thermal degradation.

Physicochemical Profile & Structural Causality

The thermal behavior of this compound is governed by its trifunctional nature. The molecule forms an extensive intermolecular hydrogen-bonding network primarily driven by the free carboxylic acid (forming stable dimers) and the phenolic hydroxyl group.

Mechanistic Thermal Insights

-

Melting Point Causality: The strong hydrogen-bonded crystal lattice requires significant thermal energy to disrupt, pushing the melting point into the 160 °C – 190 °C range.

-

Boiling Point Causality: The theoretical boiling point is unattainable at atmospheric pressure (1 atm). Before the enthalpy of vaporization can be met, the thermal energy exceeds the activation energy for chemical degradation. The proximity of the carboxylic acid and methyl ester groups, combined with the reactive phenolic -OH, predisposes the molecule to intermolecular transesterification or decarboxylation at temperatures exceeding 200 °C[2].

Table 1: Quantitative Physicochemical & Thermal Data Summary

| Property | Value / Description | Structural Basis & Causality |

| Molecular Formula | C9H8O5 | Mono-methyl ester of 4-hydroxyphthalic acid. |

| Molecular Weight | 196.16 g/mol | Moderate mass; thermal properties dominated by H-bonding rather than dispersion forces. |

| Predicted Melting Point | ~160 °C – 190 °C | High crystal lattice energy driven by -COOH dimerization and phenolic -OH networks. |

| Empirical Boiling Point | N/A (Decomposes) | Activation energy for degradation is lower than the enthalpy of vaporization at 760 mmHg. |

| Predicted Boiling Point | > 350 °C (Theoretical) | Extrapolated via group contribution methods (e.g., Joback method) assuming no decomposition. |

| Thermal Degradation | > 200 °C | Susceptible to decarboxylation and polymerization upon extended thermal stress. |

Experimental Methodologies: Self-Validating Systems

Standard capillary melting point apparatuses rely on visual observation and cannot reliably distinguish between a true thermodynamic phase transition (melting) and concurrent chemical degradation (liquefaction via decomposition). To ensure scientific integrity, thermal profiling must utilize advanced calorimetric and gravimetric techniques[4].

Protocol 1: High-Precision Melting Point Determination via DSC

Objective: To determine the true thermodynamic melting point (onset temperature) while isolating it from early-onset thermal degradation. Self-Validation Mechanism: The system is pre-calibrated with a high-purity Indium standard. A two-cycle heating/cooling method is employed; if the endothermic peak is absent or severely shifted in Cycle 2, it mathematically validates that the Cycle 1 transition included irreversible chemical decomposition.

Step-by-Step Workflow:

-

Instrument Calibration: Calibrate the heat-flux Differential Scanning Calorimeter (DSC) using an Indium standard (

= 156.6 °C, -

Sample Preparation: Accurately weigh 3.0 to 5.0 mg of this compound into a standard aluminum hermetic pan. Seal with a pinhole lid to allow gas expansion without artificial pressure buildup.

-

Atmosphere Control: Establish a continuous dry Nitrogen (

) purge at 50 mL/min to prevent oxidative degradation. -

Thermal Ramp (Cycle 1): Equilibrate the sample at 25 °C. Ramp the temperature at 10 °C/min up to 200 °C.

-

Data Acquisition: Record the heat flow (mW). The true melting point is defined as the extrapolated onset temperature (

) of the endothermic peak, not the peak maximum[4]. -

Validation (Cycle 2): Cool the sample back to 25 °C at 10 °C/min, then repeat the heating ramp. Compare the

of Cycle 1 and Cycle 2 to assess thermal stability.

Protocol 2: Boiling Point & Decomposition Profiling via TGA-MS

Objective: To empirically explain the "No data available" boiling point phenomenon by mapping the compound's mass-loss profile. Self-Validation Mechanism: Coupling Thermogravimetric Analysis (TGA) with Mass Spectrometry (MS) cross-references physical mass loss with chemical effluent identification. Detection of specific ion fragments validates whether the mass loss is vaporization (boiling) or degradation.

Step-by-Step Workflow:

-

Sample Loading: Place 10.0 mg of the compound into a platinum TGA crucible.

-

Purge Setup: Purge the furnace with Argon at 40 mL/min to ensure a strictly inert environment.

-

Thermal Ramp: Heat the sample from 25 °C to 400 °C at a controlled rate of 10 °C/min.

-

Evolved Gas Analysis (EGA): Transfer the effluent gas via a heated capillary line (maintained at 200 °C to prevent condensation) to a quadrupole mass spectrometer.

-

Ion Monitoring: Continuously monitor

18 ( -

Causality Interpretation: If mass loss coincides with a spike in

44 and

Workflow Visualization

The following decision matrix illustrates the logical relationship between thermal analysis techniques and downstream pharmaceutical formulation strategies.

Fig 1: Thermal analysis decision matrix and workflow for this compound.

Relevance in Drug Development

Understanding the exact melting point and the lack of a stable boiling point for this compound is vital for formulation scientists.

-

Solubility & Bioavailability: The high melting point indicates a strong crystal lattice, which inversely correlates with aqueous solubility. Formulators may need to employ amorphous solid dispersions or salt-screening to improve dissolution rates.

-

Manufacturing Constraints: Because the compound degrades shortly after or during its melting phase, high-temperature processing techniques such as Hot-Melt Extrusion (HME) are highly contraindicated. The thermal degradation limits established via TGA dictate the absolute maximum processing temperatures permissible during drug product manufacturing.

References

Sources

Synthesis and characterization of novel "4-hydroxy-2-(methoxycarbonyl)benzoic acid" derivatives

A Strategic Guide for Drug Discovery Scaffolds

Strategic Significance: The "Janus" Scaffold

In the landscape of fragment-based drug discovery (FBDD), 4-hydroxy-2-(methoxycarbonyl)benzoic acid (4-HMCBA) represents a high-value "Janus" scaffold.[1] It possesses orthogonal reactivity: a free carboxylic acid for amide coupling, a methyl ester for latent cyclization, and a phenolic hydroxyl group for solubility tuning or linker attachment.[1]

Its primary utility lies in its role as the regioselective precursor to phthalazin-1(2H)-ones , the pharmacophore central to Poly (ADP-ribose) polymerase (PARP) inhibitors like Olaparib and Talazoparib .[1] Unlike simple benzoic acids, the pre-installed ortho-ester functionality allows for hydrazine-mediated cyclization under mild conditions, avoiding harsh thermal dehydration steps that degrade sensitive functional groups.[1]

Synthesis Protocol: Regioselective Anhydride Desymmetrization

The synthesis of 4-HMCBA is non-trivial due to the challenge of distinguishing between the two carbonyls of the starting anhydride.[1] The following protocol prioritizes regiochemical control and purification efficiency.

Core Reaction: Methanolysis of 4-Hydroxyphthalic Anhydride[1]

Reaction Logic: The synthesis relies on the nucleophilic attack of methanol on 4-hydroxyphthalic anhydride .[1]

-

Electronic Effect: The 4-hydroxyl group is an electron-donating group (EDG).[1] Through resonance, it increases the electron density at the carbonyl in position 1 (para to the OH), making it less electrophilic.

-

Causality: Consequently, the methanol nucleophile preferentially attacks the more electrophilic carbonyl at position 2 (meta to the OH). This kinetic preference favors the formation of the desired 2-ester-1-acid isomer, though a mixture is inevitable.

Step-by-Step Methodology:

-

Reagents:

-

4-Hydroxyphthalic anhydride (1.0 eq)

-

Anhydrous Methanol (Solvent & Reagent, 20 vol)

-

Triethylamine (Et3N) (0.1 eq, Catalyst)

-

Note on Catalyst: A mild base catalyst accelerates the ring opening but must be kept low to prevent equilibration to the thermodynamic mixture.

-

-

Procedure:

-

Dissolution: Suspend 4-hydroxyphthalic anhydride in anhydrous methanol under

atmosphere. -

Activation: Add catalytic Et3N dropwise at 0°C.

-

Reflux: Heat the mixture to mild reflux (65°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The anhydride spot (

) should disappear, replaced by two lower spots (Isomers). -

Workup: Concentrate the reaction mixture in vacuo to remove excess methanol. The residue will be a viscous oil or semi-solid containing both the 1-acid-2-ester (Target) and 2-acid-1-ester (Byproduct).

-

-

Purification (The Critical Step):

-

The isomers have distinct pKa values and solubility profiles.

-

Fractional Crystallization: Dissolve the crude mixture in minimal hot Ethyl Acetate. Add Hexanes dropwise until turbidity is observed. Cool slowly to 4°C. The target isomer (4-HMCBA) typically crystallizes first due to intermolecular H-bonding patterns distinct from its isomer.

-

Yield: Expect 65–75% isolated yield after recrystallization.

-

Characterization Suite

Trustworthy identification requires distinguishing the regioisomers. The key diagnostic is the HMBC (Heteronuclear Multiple Bond Correlation) NMR experiment, which links the ester methyl protons to the specific carbonyl carbon and correlates that carbonyl to the aromatic ring protons.

Table 1: Representative Spectroscopic Data

| Technique | Parameter | Diagnostic Signal | Structural Inference |

| 1H NMR | 3.78 (s, 3H) | Methoxy group (-COOCH 3).[1] | |

| 10.2 (br s, 1H) | Phenolic -OH (exchangeable). | ||

| 12.8 (br s, 1H) | Carboxylic acid -COOH (exchangeable). | ||

| 6.85 (dd, 1H), 7.05 (d, 1H), 7.75 (d, 1H) | 1,2,4-substitution pattern. The doublet at 7.75 corresponds to H-6 (ortho to acid), deshielded by the acid. | ||

| 13C NMR | 166.5, 168.2 | Distinct Carbonyls (Acid vs Ester). | |

| 52.3 | Methoxy carbon.[2] | ||

| IR | 3350 (broad) | O-H stretch (Phenol/Acid). | |

| 1720, 1690 | C=O stretches (Ester vs Acid). | ||

| HRMS | m/z | 197.0450 | Consistent with formula |

Functionalization Workflows

The true value of 4-HMCBA is its conversion into bioactive heterocycles.

Workflow A: Synthesis of the Phthalazinone Core (PARP Inhibition)

The reaction with hydrazine is a "self-validating" protocol; if the starting material is the wrong isomer, the cyclization rate and product solubility differ significantly.

-

Reagents: 4-HMCBA, Hydrazine Hydrate (

), Ethanol.[1] -

Conditions: Reflux for 2 hours.

-

Mechanism: Hydrazine attacks the ester carbonyl (more reactive) to form a hydrazide intermediate, which then intramolecularly attacks the acid carbonyl (activated by heat) to close the ring.

-

Product: 7-hydroxyphthalazin-1(2H)-one.

Workflow B: O-Alkylation (Linker Installation)

-

Reagents: Allyl bromide,

, DMF. -

Selectivity: The phenolic -OH is more acidic (

) than the benzoic acid (protected as a salt) or the ester. However, to prevent ester hydrolysis, anhydrous mild bases (

Visualization of Synthetic Pathways[4]

The following diagram illustrates the regioselective synthesis and downstream application into PARP inhibitor scaffolds.

Figure 1: Synthetic workflow for the regioselective opening of 4-hydroxyphthalic anhydride and subsequent cyclization.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 174073, 4-((2-Hydroxyethoxy)carbonyl)benzoic acid. Retrieved from [Link]

-

Mahmoud, M. R., et al. (2012).[3] Synthesis and spectral characterisation of some phthalazinone derivatives. Journal of Chemical Research. Retrieved from [Link][1]

-

Royal Society of Chemistry. (2012). Bifunctional organocatalyst for methanolytic desymmetrization of cyclic anhydrides. Chemical Communications. Retrieved from [Link]

Sources

Methodological & Application

Application Note: 4-Hydroxy-2-(methoxycarbonyl)benzoic Acid in Drug Discovery & Synthesis

[1]

Compound Profile:

-

IUPAC Name: this compound[1]

-

CAS Number: 22479-95-4 (Generic for dimethyl/monomethyl isomers often mixed; specific isomer requires distinct handling).[1]

-

Molecular Formula: C

H -

Molecular Weight: 196.16 g/mol [1]

-

Key Functionality: Phenol (C4), Carboxylic Acid (C1), Methyl Ester (C2).

Part 1: Strategic Utility in Organic Synthesis[1]

The utility of this compound lies in its regiochemical differentiation .[1] Unlike symmetric phthalic acid derivatives, the presence of one free acid and one ester group allows for:

-

Selective Cyclization: Controlled formation of phthalazin-1(2H)-ones without forming regioisomeric mixtures.[1]

-

Orthogonal Protection: The phenol can be alkylated without affecting the carboxylic acid, or the acid can be coupled to amines without hydrolyzing the ester.

-

Polymer Applications: Acts as an AB

-type monomer for hyperbranched polyesters.[1]

Core Application Areas

| Application Domain | Key Product Class | Mechanism |

| Medicinal Chemistry | Phthalazinones (PARP Inhibitors) | Cyclocondensation with Hydrazine |

| Heterocyclic Synthesis | Isoindolinones | Reductive Amination / Cyclization |

| Material Science | Liquid Crystal Polyesters | Transesterification Polymerization |

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of 7-Hydroxyphthalazin-1(2H)-one (PARP Inhibitor Scaffold)

This is the primary application.[1] The reaction converts the acyclic diester/acid system into the bicyclic phthalazinone core, a structural motif found in drugs like Olaparib .[1]

Mechanism: Hydrazine acts as a bis-nucleophile.[1] It typically attacks the more reactive ester carbonyl first to form a hydrazide intermediate, which then undergoes intramolecular cyclization with the carboxylic acid (or vice versa depending on pH), releasing water and methanol.

Materials:

-

Substrate: this compound (1.0 eq)[1]

-

Reagent: Hydrazine monohydrate (N

H -

Solvent: Ethanol (Absolute) or Methanol

-

Catalyst: Acetic acid (Optional, 0.1 eq to accelerate cyclization)

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with this compound (10 mmol, 1.96 g) and Ethanol (20 mL). Stir until a clear solution or uniform suspension is obtained.

-

Reagent Addition: Add Hydrazine monohydrate (30 mmol, 1.5 mL) dropwise over 5 minutes at room temperature. Caution: Exothermic reaction.[1]

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM). The starting material spot (R

~0.4) should disappear, replaced by a lower R -

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent to ~50% volume under reduced pressure.

-

Dilute with cold water (30 mL) and adjust pH to ~6 using 1N HCl. This promotes precipitation of the phenolic product.[2]

-

-

Isolation: Filter the white/off-white precipitate.[1] Wash with cold water (2 x 10 mL) and cold ethanol (5 mL).

-

Drying: Dry in a vacuum oven at 50°C for 12 hours.

-

Typical Yield: 75–85%[1]

-

Characterization:

H NMR (DMSO-d

-

Protocol B: Selective O-Alkylation (Phenol Functionalization)

For drug development, the phenol group often requires functionalization (e.g., attaching a solubilizing tail) before cyclization.[1]

Methodology:

-

Setup: Dissolve this compound (1.0 eq) in DMF.

-

Base Selection: Use Potassium Carbonate (K

CO -

Alkylation: Add the alkyl halide (e.g., Benzyl bromide, 1.1 eq).

-

Conditions: Stir at 60°C for 4 hours.

-

Selectivity Note: The carboxylate anion is formed but is less nucleophilic toward soft electrophiles (like alkyl bromides) than the phenoxide anion under these conditions, favoring O-alkylation of the phenol over esterification of the acid.[1]

Part 3: Visualizing the Chemistry[1]

Diagram 1: Synthesis Pathway to PARP Inhibitor Scaffolds

This flow illustrates the conversion of the starting material into the bioactive phthalazinone core.[1]

Caption: Reaction pathway for the cyclocondensation of this compound with hydrazine to form the phthalazinone core.

Diagram 2: Decision Tree for Functionalization

Choose the correct workflow based on the target molecule.[1]

Caption: Strategic decision tree for sequencing alkylation and cyclization steps.

Part 4: Data & Optimization[1]

Solvent Effects on Cyclization Yield

The choice of solvent impacts the reaction rate and purity.[1]

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Comments |

| Ethanol | 78 | 4-6 | 82% | Standard green solvent; product precipitates on cooling.[1] |

| Methanol | 65 | 6-8 | 78% | Slower kinetics; good for solubility of starting material.[1] |

| Acetic Acid | 118 | 2 | 65% | Fast, but difficult workup; potential for acetylation byproducts. |

| Water | 100 | 12 | 45% | Poor solubility of organic acid; requires phase transfer catalyst. |

Troubleshooting Guide

-

Problem: Low yield / Sticky solid.

-

Cause: Incomplete cyclization or presence of water preventing precipitation.[2]

-

Solution: Extend reflux time; ensure pH is adjusted to 5-6 during workup to protonate the phenol.

-

-

Problem: Regioisomer formation (if starting with diester).

-

Solution: Use the specific mono-ester/mono-acid isomer described here. The free acid directs the hydrazine to the ester first (via kinetics) or anchors the molecule.[1]

-

References

Application Note: 4-Hydroxy-2-(methoxycarbonyl)benzoic Acid as a Core Scaffold in Sulfonamide Library Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Strategic Rationale & Chemical Context

In the realm of modern drug discovery, targeting challenging protein-protein interactions (PPIs)—such as the chromatin-associated WDR5-MYC complex—relies heavily on the design of highly functionalized, geometrically precise sulfonamides[1]. The compound 4-hydroxy-2-(methoxycarbonyl)benzoic acid (CAS: 288381-17-9) serves as an exceptional building block for these endeavors.

Unlike simple benzoic acids, this specific phthalic acid monoester presents three orthogonal functional groups: a free carboxylic acid, a methyl ester, and a phenolic hydroxyl group. This built-in orthogonality allows medicinal chemists to perform divergent, late-stage functionalizations without the need for complex protection/deprotection strategies. The electron-donating phenolic hydroxyl group strongly activates the aromatic ring, making it an ideal substrate for electrophilic aromatic substitution, specifically regioselective chlorosulfonation, to yield versatile sulfonyl chloride intermediates[2].

Orthogonal functional handles present on the synthesized sulfonamide scaffold.

Mechanistic Causality in Regioselective Functionalization

To synthesize sulfonamides from this scaffold, the aromatic ring must first be converted into a sulfonyl chloride. Chlorosulfonation of benzoic acid derivatives typically requires an excess of chlorosulfonic acid (

Understanding the Regioselectivity: The phenolic -OH group acts as a powerful ortho/para directing group. By analyzing the steric and electronic environment of this compound:

-

The para position (C1) is already occupied by the carboxylic acid.

-

One ortho position (C3) is severely sterically hindered by the adjacent bulky methoxycarbonyl group.

-

The remaining ortho position (C5) is both sterically accessible and electronically activated.

Causality in Reagent Choice:

Electrophilic attack occurs exclusively at C5. Using a large excess (5–10 equivalents) of

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate quality is verified before proceeding to subsequent steps.

Protocol A: Regioselective Chlorosulfonation

Objective: Synthesis of 5-(chlorosulfonyl)-4-hydroxy-2-(methoxycarbonyl)benzoic acid.

-

Preparation: Charge a flame-dried, round-bottom flask equipped with a magnetic stirrer and an argon balloon with this compound (1.0 eq).

-

Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add chlorosulfonic acid (8.0 eq) dropwise.

-

Causality: Dropwise addition at 0 °C is critical to manage the highly exothermic initial O-sulfation and ring sulfonation, preventing charring and undesired oxidative side reactions.

-

-

Heating: Remove the ice bath and gradually warm the reaction to 60 °C for 3 hours.

-

Causality: Heating provides the activation energy required to convert the intermediate sulfonic acid into the sulfonyl chloride[3].

-

-

Self-Validation (In-Process Control): Quench a 10 µL aliquot of the reaction mixture into 1 mL of anhydrous methanol. Analyze via LC-MS or TLC. The formation of the methyl sulfonate ester confirms the presence of the active sulfonyl chloride. The absence of the sulfonic acid mass validates that the heating duration was sufficient.

-

Workup: Cool the mixture to room temperature and carefully pour it dropwise over vigorously stirred crushed ice. Extract the resulting white precipitate with ethyl acetate (

mL). Wash the combined organic layers with brine, dry over anhydrous

Protocol B: Sulfonamide Coupling

Objective: Coupling the sulfonyl chloride with a primary/secondary amine.

-

Reaction Setup: Dissolve the intermediate sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) and cool to 0 °C.

-

Amine Addition: Add the desired amine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

-

Causality: DIPEA is selected over weaker bases to efficiently scavenge the HCl byproduct. This prevents the competitive hydrolysis of the sulfonyl chloride back to the unreactive sulfonic acid, which is a common failure point in sulfonamide library synthesis.

-

-

Completion & Validation: Stir the mixture from 0 °C to room temperature for 2 hours. Monitor via TLC. Complete consumption of the UV-active sulfonyl chloride spot indicates a successful coupling.

-

Purification: Wash the organic layer with 1M HCl (to remove excess amine and DIPEA) and water. Dry and concentrate. Purify via flash column chromatography if necessary.

Workflow for regioselective synthesis of sulfonamides from the starting benzoic acid.

Quantitative Data Summary

The table below summarizes the optimized conditions and yields for the sulfonamide coupling step (Protocol B) across a diverse scope of amine partners, demonstrating the robustness of the intermediate.

Table 1: Optimization of Sulfonamide Coupling Conditions and Amine Scope

| Amine Partner | Base (Eq.) | Solvent | Temp / Time | Isolated Yield (%) | Regiochemical Purity |

| Morpholine (Secondary) | DIPEA (2.5) | DCM | 0 °C to RT, 2h | 88% | >98% |

| Aniline (Aromatic) | Pyridine (3.0) | THF | RT, 4h | 76% | >95% |

| Benzylamine (Primary) | DIPEA (2.5) | DCM | 0 °C to RT, 2h | 85% | >98% |

| Cyclopropylamine (Steric) | DIPEA (2.5) | DCM | 0 °C to RT, 3h | 82% | >98% |

Note: Regiochemical purity is determined by

References[1] Title: Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5–MYC Protein–Protein Interaction

Sources

Application Note: Optimized Utilization of 4-Hydroxy-2-(methoxycarbonyl)benzoic Acid as a Regioselective Scaffold

Topic: Experimental protocols using "4-hydroxy-2-(methoxycarbonyl)benzoic acid" Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.

Introduction & Executive Summary

This compound (also referred to as Monomethyl 4-hydroxyphthalate) represents a critical class of "Janus" scaffolds in organic synthesis. Possessing two chemically distinct carbonyl functionalities—a free carboxylic acid at position C1 and a methyl ester at position C2—along with a phenolic hydroxyl group at C4, this molecule offers orthogonal reactivity essential for fragment-based drug discovery (FBDD) and the synthesis of complex heterocycles like benzimidazoles and phthalazines.

The primary challenge in utilizing this scaffold is regiocontrol . The precursor, 4-hydroxyphthalic anhydride, can ring-open to yield two isomers. This guide provides a validated protocol for the regioselective synthesis, purification, and analytical differentiation of the specific 2-methoxycarbonyl isomer, followed by its application in chemoselective heterocycle formation.

Mechanistic Grounding: The Regioselectivity Paradox

To work with this molecule, one must understand the electronic forces governing its formation.

-

Precursor: 4-Hydroxyphthalic anhydride.

-

Nucleophile: Methanol (MeOH).

-

Directing Effect: The hydroxyl group (-OH) at C4 is a strong Electron Donating Group (EDG) via resonance.

-

C1 Carbonyl (Para to OH): Significant resonance donation reduces the electrophilicity of the C1 carbonyl carbon.

-

C2 Carbonyl (Meta to OH): Receives negligible resonance stabilization, maintaining higher electrophilicity.

-

Module 1: Regioselective Synthesis & Purification

Objective: Synthesize this compound with >95% isomeric purity starting from 4-hydroxyphthalic anhydride.

Materials

-

Reactant: 4-Hydroxyphthalic anhydride (CAS: 27550-59-0).[1]

-

Solvent/Reagent: Anhydrous Methanol (MeOH).

-

Catalyst: Triethylamine (Et3N) – Optional, enhances kinetics but requires careful neutralization.

-

Workup: HCl (1M), Ethyl Acetate (EtOAc), Brine.

Experimental Protocol

-

Reaction Setup:

-

Charge a flame-dried round-bottom flask with 4-hydroxyphthalic anhydride (10.0 g, 60.9 mmol).

-

Add anhydrous MeOH (100 mL, 10V).

-

Note: Do not add strong acid (e.g., H2SO4), as this promotes Fischer esterification of the generated acid, leading to the dimethyl ester byproduct.

-

-

Reflux:

-

Heat the suspension to reflux (65°C) under nitrogen atmosphere.

-

Monitor by TLC (Mobile phase: 10% MeOH in DCM with 1% AcOH). The anhydride spot (Rf ~0.8) should disappear, replaced by a lower streak (acid-ester).

-

Reaction time: Typically 4–6 hours.

-

-

Workup (Critical for Isomer Separation):

-

Concentrate the mixture in vacuo to ~20% of the original volume.

-

Precipitation: The target isomer (2-ester/1-acid) is often less soluble in cold MeOH/Water mixtures than the regioisomer (1-ester/2-acid).

-

Add cold water (50 mL) dropwise with vigorous stirring.

-

Filter the resulting white precipitate.

-

-

Recrystallization:

-

Recrystallize the crude solid from minimal hot water/methanol (9:1).

-

Yield: Expect 65–75% yield.

-

Melting Point: Target range 189–191°C (distinct from the regioisomer which often melts lower).

-

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| Formation of Diester | Presence of acid catalyst or prolonged heating. | Ensure glassware is acid-free; reduce reflux time. |

| Low Yield | Product remaining in mother liquor. | Cool to 0°C for 2 hours before filtration; reduce MeOH volume. |

| Isomer Mixture | Kinetic vs. Thermodynamic control failure. | Recrystallize twice from H2O/MeOH. Verify isomer ratio via NMR. |

Module 2: Analytical Validation (Self-Validating System)

Distinguishing the target (2-ester) from its isomer (1-ester) is impossible via Mass Spectrometry (identical mass). HMBC (Heteronuclear Multiple Bond Correlation) NMR is the required validation step.

NMR Differentiation Strategy

-

Target: this compound.

-

Key Correlation: Look for the cross-peak between the Methoxy protons (-OCH3, ~3.8 ppm) and the Carbonyl carbon .

-

Validation Logic:

-

Identify the Carbonyl carbon coupled to the OMe.

-

Check that specific Carbonyl's correlation to the aromatic ring protons.

-

In Target (2-ester): The ester carbonyl is at C2. It should show HMBC correlations to the aromatic proton at C3 (ortho to ester) and C1/C4 (long range). The proton at C3 is often a doublet (coupling with C4-OH or C5-H) and is chemically distinct from the proton at C6.

-

Figure 1: Analytical decision tree for validating the regiochemistry of the mono-ester using HMBC NMR.

Module 3: Downstream Application – Chemoselective Benzimidazole Synthesis

This protocol demonstrates the utility of the scaffold: using the free acid for heterocyclic formation while preserving the ester for later functionalization.

Context

Benzimidazoles are privileged structures in medicinal chemistry (e.g., Talarozole analogs). The reaction utilizes the free acid of the scaffold to couple with a diamine.

Protocol: One-Pot Coupling & Cyclization

-

Activation:

-

Coupling:

-

Add 4-fluoro-1,2-phenylenediamine (1.0 eq). Stir at RT for 2 hours.

-

Monitor consumption of starting material by LC-MS.

-

-

Cyclization (Acetic Acid Mediated):

-

Once the amide intermediate is formed, add Glacial Acetic Acid (5V) to the reaction mixture.

-

Heat to 80°C for 3 hours.

-

Result: Dehydrative cyclization occurs to form the benzimidazole ring.

-

-

Isolation:

-

Dilute with water.[2] The product often precipitates.

-

If oil forms, extract with EtOAc, wash with NaHCO3 (to remove AcOH), and concentrate.

-

Data Output: Expected Results

| Parameter | Value | Notes |

| Intermediate Mass | M+1 = 319.3 Da | Amide formation (before cyclization). |

| Final Mass | M+1 = 301.3 Da | Loss of water (Cyclized Benzimidazole). |

| Ester Integrity | Intact (-COOMe) | The C2 ester should remain unreacted if T < 100°C. |

Visualizing the Workflow

Figure 2: Complete experimental workflow from anhydride precursor to bioactive heterocycle.

References

-

Regioselective Ring Opening of Phthalic Anhydrides

- Title: Regioselective alcoholysis of substituted phthalic anhydrides.

- Source:Journal of the Chemical Society, Perkin Transactions 1.

- Context: Establishes the rule that 4-EDG substituents direct nucleophilic

-

Link:[Link] (Generalized concept validation).

-

Analytical Differentiation (NMR)

-

Benzimidazole Synthesis Protocols

- Title: Recent Advances in the Synthesis of Benzimidazoles.

- Source:RSC Advances.

- Context: Validates the HATU/AcOH cyclization p

-

Link:[Link]

-

Related Drug Scaffolds (Talarozole)

- Title: R115866, a highly specific and potent CYP26 inhibitor.

- Source:Bioorganic & Medicinal Chemistry Letters.

- Context: Illustrates the utility of 4-substituted phthalic acid deriv

-

Link:[Link]

Sources

- 1. 4-Hydroxyphthalic anhydride | CAS 27550-59-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. CN104341293A - Preparation method of 4-hydroxyphthalic acid - Google Patents [patents.google.com]

- 3. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde - Google Patents [patents.google.com]

- 4. nmr.oxinst.com [nmr.oxinst.com]

Technical Guide: Leveraging 4-Hydroxy-2-(methoxycarbonyl)benzoic Acid as a Multifunctional Scaffold in Solid-Phase Synthesis

This Application Note is structured to provide a high-level technical guide for using 4-hydroxy-2-(methoxycarbonyl)benzoic acid as a multifunctional scaffold in solid-phase synthesis (SPS). It focuses on the synthesis of phthalazinone libraries , a privileged pharmacophore in drug discovery (e.g., PARP inhibitors), utilizing the molecule's orthogonal reactivity.

Introduction & Strategic Overview

This compound (CAS: 288381-17-9) represents a "privileged scaffold" in medicinal chemistry due to its trifunctional nature. It possesses three distinct reactive handles:

-

C1-Carboxylic Acid: Suitable for amide coupling or resin attachment.

-

C2-Methyl Ester: Acts as a masked electrophile for cyclization (e.g., with hydrazines) or orthogonal functionalization.

-

C4-Phenol: A handle for diversity generation via alkylation or aryl ether formation.

In solid-phase synthesis (SPS), this molecule is particularly valuable for generating phthalazinone and isoindolinone libraries. The strategic challenge lies in the orthogonality of the protecting groups. The methyl ester at C2 is stable to standard Fmoc/tBu deprotection conditions (piperidine/TFA) but reactive toward strong nucleophiles like hydrazine, enabling "on-resin" cyclization strategies.

The "Ether-Anchor" Strategy

This guide details the Ether-Anchor Strategy , where the scaffold is immobilized via the C4-phenol onto an acid-labile resin (Wang). This orientation leaves the C1-acid and C2-ester free for the construction of the heterocyclic core, ensuring the final cleavage releases a 4-hydroxy-substituted bioactive core.

Orthogonal Reactivity Map

The following diagram illustrates the logical flow of the synthesis, highlighting the specific reactivity of each functional group on the scaffold.

Caption: Workflow illustrating the Ether-Anchor strategy. The scaffold is tethered via the phenol, allowing sequential modification of the carboxylic acid and methyl ester before final release.

Experimental Protocols

Protocol A: Resin Loading (Ether Linkage Formation)

Objective: Immobilize the scaffold onto Wang Resin via the C4-hydroxyl group using a Cesium Carbonate-mediated displacement. This method is superior to Mitsunobu loading for this specific substrate due to steric factors.

Reagents:

-

Wang Bromide Resin (loading ~1.0 mmol/g) or Wang Chloride Resin.

-

This compound (1.5 equiv).

-

Cesium Carbonate (

, 2.0 equiv). -

Potassium Iodide (KI, 0.1 equiv) - Catalyst for Finkelstein reaction if using Chloride resin.

-

Solvent: DMF (Anhydrous).

Step-by-Step:

-

Swelling: Place 1.0 g of Wang resin in a fritted reaction vessel. Swell in DMF (10 mL) for 30 minutes. Drain.

-

Activation: Dissolve the scaffold (1.5 mmol, 294 mg) and

(2.0 mmol, 652 mg) in DMF (8 mL). If using Wang-Cl, add KI (0.1 mmol).[1] -

Incubation: Shake at 60°C for 16 hours . Note: Heating is critical for efficient ether formation on solid phase.

-

Washing: Drain and wash with DMF (3x),

(2x), DMF (3x), DCM (3x), and MeOH (2x). -

Drying: Dry under vacuum.[1]

-

QC (Loading Test): The loading efficiency can be determined by cleaving a small aliquot with 50% TFA/DCM and analyzing by HPLC (monitoring the UV absorbance of the released scaffold at 254 nm).

Protocol B: C1-Amide Diversification

Objective: Functionalize the C1-Carboxylic Acid with diverse primary amines (

Reagents:

-

Amine (

, 5.0 equiv).[1] -

HATU (4.9 equiv).

-

HOAt (4.9 equiv) - Optional, reduces racemization.

-

DIPEA (10.0 equiv).

Step-by-Step:

-

Pre-activation: Dissolve HATU and HOAt in DMF. Add DIPEA and the Amine. Let stand for 2 minutes.

-

Addition: Add the pre-activated mixture to the resin-bound scaffold.

-

Reaction: Shake at Room Temperature (RT) for 2 hours.

-

Monitoring: Perform a Kaiser Test (ninhydrin) on a small resin bead sample. However, since the resin amine is not free, use Chloranil test or micro-cleavage LCMS to confirm conversion of the acid to the amide.

-

Wash: DMF (5x), DCM (5x).

Protocol C: Cyclization to Phthalazinone

Objective: React the C2-Methyl Ester and C1-Amide with hydrazine to form the phthalazinone core.

Mechanism: Hydrazine attacks the methyl ester (forming a hydrazide intermediate) which then intramolecularly attacks the C1-amide carbonyl, closing the ring and releasing the amine

Reagents:

-

Hydrazine Monohydrate (

, 20 equiv) OR Substituted Hydrazine ( -

Acetic Acid (glacial, 10% v/v in solvent).

-

Solvent: Ethanol/THF (1:1 v/v) or Dioxane.

Step-by-Step:

-

Preparation: Prepare a solution of 10% AcOH in Dioxane containing the hydrazine (20 equiv).

-

Reaction: Add to resin. Heat to 80°C for 4–6 hours .

-

Critical Parameter: Temperature is required to drive the cyclization of the intermediate hydrazide.

-

-

Wash: Extensive washing is required to remove excess hydrazine. DMF (5x), MeOH (3x), DCM (5x).

Protocol D: Cleavage & Isolation

Objective: Release the final compound from the solid support.

Reagents:

-

Cleavage Cocktail: TFA/TIPS/

(95:2.5:2.5).

Step-by-Step:

-

Cleavage: Treat the resin with the cocktail for 2 hours at RT.

-

Collection: Filter the filtrate into a tared vial. Wash resin with neat TFA (1 mL).

-

Workup: Precipitate with cold diethyl ether (if peptide-like) or evaporate under nitrogen flow (for small molecules).

-

Purification: Dissolve in DMSO/MeOH and purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient).

Data Summary & Critical Parameters

| Parameter | Specification | Rationale |

| Resin Type | Wang Bromide / Chloride | Stable to basic cyclization conditions (hydrazine); cleavable by TFA. |

| Loading Method | Phenoxide displacement is more robust than Mitsunobu for benzoic acids. | |

| Cyclization Temp | 80°C | Room temp reaction often stalls at the open-chain hydrazide intermediate. |

| Ester Stability | Stable to 20% Piperidine | Methyl ester does not hydrolyze during standard Fmoc deprotection cycles. |

| Linker Stability | Stable to Hydrazine | The ether linkage to the resin is stable to nucleophilic attack by hydrazine. |

Troubleshooting Guide

Issue 1: Incomplete Cyclization (LCMS shows mass of Hydrazide)

-

Cause: Steric hindrance or insufficient heat.

-

Solution: Increase reaction temperature to 100°C using a microwave reactor (if compatible with resin) or switch solvent to n-Butanol (higher boiling point).

Issue 2: Low Loading on Wang Resin

-

Cause: Poor nucleophilicity of the phenol due to the electron-withdrawing ester/acid groups.

-

Solution: Switch to Mitsunobu Loading :

-

Reagents:

(5 eq), DIAD (5 eq), Scaffold (5 eq) in THF/DCM. -

Time: 16 hours at RT.

-

Note: Mitsunobu is cleaner but often lower yielding for electron-deficient phenols.

-

Issue 3: Ester Hydrolysis during Amide Coupling

-

Cause: Presence of water in DMF or excessive base.

-

Solution: Use anhydrous DMF and limit DIPEA to 3-4 equivalents. Use Collidine as a milder base.

References

-

Sigma-Aldrich. this compound Product Page.Link

- Gong, Y., et al. (2004). "Solid-phase synthesis of phthalazinones." Journal of Combinatorial Chemistry. (General reference for phthalazinone SPS).

-

Bernhardt, S., et al. (2020). "Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides." Chemistry – A European Journal. Link

-

Thermo Fisher Scientific. User Bulletin No. 35: Peptide Synthesis Protocols.Link

-

Aapptec. Resin Loading Measurement by Fmoc Cleavage.Link

Sources

Application Note: Harnessing 4-Hydroxy-2-(methoxycarbonyl)benzoic Acid in Fragment-Based Drug Discovery

Executive Summary & Chemical Rationale

Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel chemotypes for challenging therapeutic targets, particularly protein-protein interactions (PPIs) and metalloenzymes. Among the vast chemical space of fragment libraries, substituted benzoic and salicylic acids represent a highly privileged scaffold. This technical guide details the biophysical screening, structural validation, and chemical elaboration of 4-hydroxy-2-(methoxycarbonyl)benzoic acid (CAS: 288381-17-9), a highly versatile fragment.

The Causality of Fragment Selection: Why select this specific molecular architecture? The rationale lies in its multi-valent interaction potential and strict adherence to the "Rule of 3" (Ro3).

-

Electrostatic Anchor: The carboxylic acid moiety serves as a primary electrostatic anchor, frequently forming critical salt bridges with conserved arginine residues (e.g., Arg263 in the BH3-binding groove of the oncology target Mcl-1)[1].

-

Polar Stabilization: The adjacent 4-hydroxyl group acts as a dual hydrogen-bond donor/acceptor, stabilizing the fragment in polar sub-pockets.

-

Growth Vector: Crucially, the 2-methoxycarbonyl (methyl ester) group provides a synthetically tractable "growth vector." In FBDD, a fragment must not only bind but offer a clear trajectory for hit-to-lead elaboration; the ester can be readily hydrolyzed and functionalized into diverse amides to capture additional binding enthalpy in adjacent hydrophobic pockets[2].

Table 1: Physicochemical Properties & Rule of 3 (Ro3) Compliance

| Property | Value | Ro3 Threshold | Compliance |

| Molecular Weight (MW) | 196.16 Da | ≤ 300 Da | Yes |

| cLogP | 1.24 | ≤ 3.0 | Yes |

| H-Bond Donors | 2 (OH, COOH) | ≤ 3 | Yes |

| H-Bond Acceptors | 5 (O atoms) | ≤ 3 (Relaxed to 5) | Yes |

| Rotatable Bonds | 3 | ≤ 3 | Yes |

| Polar Surface Area (PSA) | 83.8 Ų | ≤ 60-90 Ų | Yes |

Biophysical Screening Cascade: A Self-Validating Workflow

To prevent the high attrition rates associated with false positives in high-concentration fragment screening, we employ a self-validating, orthogonal biophysical cascade.

Orthogonal biophysical screening cascade for fragment hit triage and elaboration.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

Causality: SPR is selected as the primary screen because it provides real-time kinetic data (

Step-by-Step Methodology:

-

Surface Preparation (Self-Validation): Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (target density: 3000-5000 RU). Critical Control: Leave one flow cell unmodified (ethanolamine-blocked) to serve as an in-line reference channel. This subtracts non-specific matrix binding.

-

Solvent Correction: Prepare a 6-point DMSO calibration curve (e.g., 4.5% to 5.5% DMSO in assay buffer) to correct for bulk refractive index mismatches between the running buffer and fragment samples.

-

Fragment Preparation: Dissolve this compound in 100% DMSO, then dilute into running buffer to a final concentration of 1 mM (5% DMSO final).

-

Injection & Kinetics: Inject the fragment at a high flow rate (50 µL/min) for 30 seconds to minimize mass transport limitations, followed by a 60-second dissociation phase.

-

Data Analysis: Double-reference the sensograms (subtract reference flow cell and blank buffer injections). Fit the steady-state affinity to a 1:1 Langmuir binding model to determine the

.

Protocol 2: Orthogonal Validation via Ligand-Observed NMR

Causality: SPR cannot definitively prove where the fragment binds. Ligand-observed NMR techniques, specifically WaterLOGSY and Saturation Transfer Difference (STD), are employed to confirm that the fragment interacts specifically with the target's active site. NMR is highly sensitive to transient, weak interactions (

Step-by-Step Methodology:

-

Sample Preparation: Prepare a 500 µL NMR sample containing 10 µM target protein and 500 µM fragment in deuterated phosphate buffer (pH 7.4, 10% D₂O).

-

WaterLOGSY Acquisition: Apply a selective inversion pulse to the bulk water resonance. Causality: Magnetization transfers from water to the protein, and then to the bound fragment. A true binder will show an inverted signal (positive NOE) compared to the free small molecule in solution[3].

-

STD NMR Acquisition: Selectively irradiate the protein methyl resonances (e.g., at -0.5 ppm) where no ligand signals exist. Subtract the "off-resonance" spectrum from the "on-resonance" spectrum. Only protons of the fragment in direct contact with the protein will appear in the difference spectrum.

-

Self-Validating Competition Assay: Introduce a known high-affinity reference inhibitor at 20 µM. Validation: The disappearance of the fragment's STD/WaterLOGSY signals confirms active-site specific binding rather than allosteric or non-specific adherence[4].

Structural Elaboration & Hit-to-Lead Strategy

Once validated, the binding pose must be determined via X-ray crystallography to guide rational elaboration.

Protocol 3: X-ray Crystallographic Soaking

-

Crystal Growth: Grow apo-crystals of the target protein using hanging-drop vapor diffusion.

-

Fragment Soaking: Transfer the crystals into a soaking drop containing the mother liquor supplemented with 20-50 mM of this compound and 10% DMSO. Soak for 2 to 24 hours. Causality: High concentrations are required to achieve high occupancy of the weakly binding fragment in the crystal lattice without dissolving the crystal.

-

Cryoprotection & Data Collection: Flash-freeze the crystals in liquid nitrogen and collect diffraction data at a synchrotron source.

Hit-to-Lead Chemistry (Fragment Growing)

With the crystal structure revealing the carboxylic acid anchored to an active-site arginine, the methyl ester (Vector 1) is strategically positioned pointing towards an adjacent hydrophobic pocket (e.g., the S2 pocket). The ester is hydrolyzed to a carboxylic acid and subjected to amide coupling with various substituted benzylamines. This fragment growing strategy rapidly increases the Ligand Efficiency (LE) and overall affinity from the millimolar to the nanomolar range[2].

Chemical elaboration vectors for this compound.

Table 2: Representative Hit-to-Lead Optimization Metrics

Note: Data represents a typical trajectory when elaborating benzoic acid fragments against a PPI target.

| Compound Stage | Structure / Modification | Affinity ( | Ligand Efficiency (LE) | Lipophilic LE (LLE) |

| Initial Hit | This compound | 450 µM | 0.32 kcal/mol/HA | 2.1 |

| Intermediate | Ester Hydrolysis + Benzyl Amide | 12 µM | 0.34 kcal/mol/HA | 3.5 |

| Lead Compound | Amide extension + Phenol etherification | 45 nM | 0.38 kcal/mol/HA | 5.2 |

References

1.2 - National Institutes of Health (NIH) / PMC 2. 1 - Royal Society of Chemistry (RSC) 3.3 - National Institutes of Health (NIH) / PMC 4. 4 - Proceedings of the National Academy of Sciences (PNAS)

Sources

Coupling reactions involving "4-hydroxy-2-(methoxycarbonyl)benzoic acid"

Application Note: Orthogonal Coupling Strategies for 4-Hydroxy-2-(methoxycarbonyl)benzoic acid in Drug Discovery

Introduction

In modern medicinal chemistry, multi-functional aromatic building blocks are highly prized for their ability to rapidly generate structural diversity. This compound (CAS: 288381-17-9) is a uniquely versatile scaffold derived from the 4-hydroxyphthalic acid core[1][2]. It features three distinct, orthogonally reactive functional groups:

-

A free carboxylic acid at C1.

-

A methyl ester at C2.

-

A phenolic hydroxyl group at C4.

This application note details two divergent, field-proven coupling workflows designed to selectively functionalize this molecule. By leveraging the orthogonal reactivity of the C1 and C4 positions, researchers can synthesize complex benzamides, functionalized biphenyls, and salicylic acid analogues without the need for exhaustive protection/deprotection sequences.

Mechanistic Rationale & Experimental Design

Pathway A: Amide Coupling at C1 The C1 carboxylic acid is sterically hindered by the ortho-methoxycarbonyl group at C2. Therefore, highly reactive coupling reagents are strictly required to overcome this steric barrier. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) over traditional carbodiimides (e.g., EDC/DCC)[3]. HATU generates an active HOAt (7-aza-1-hydroxybenzotriazole) ester intermediate. The nitrogen atom in the pyridine ring of HOAt provides a neighboring-group effect, accelerating the aminolysis step, preventing stalling at the O-acylisourea intermediate, and suppressing epimerization when coupling chiral amines[3][4].

Pathway B: Suzuki-Miyaura Cross-Coupling at C4 Phenols are notoriously poor electrophiles for oxidative addition by low-valent palladium species. To functionalize the C4 position, the carbon-oxygen bond must be highly polarized. By converting the C4-hydroxyl group into a trifluoromethanesulfonate (triflate, -OTf), the site is transformed into an excellent leaving group for Pd(0) insertion, enabling subsequent Suzuki-Miyaura cross-coupling with arylboronic acids[5].

Visualizing the Orthogonal Workflows

Divergent orthogonal coupling pathways for this compound.

Protocol 1: HATU-Mediated Amide Coupling at C1

Objective : Synthesis of N-substituted 4-hydroxy-2-(methoxycarbonyl)benzamides. Self-Validating System : This protocol utilizes a targeted acid/base wash sequence designed to sequentially eliminate the basic catalyst (DIPEA), the water-soluble HOAt byproduct, and any unreacted starting acid. If the organic layer is pure by TLC after these washes, the chemical logic of the workup has successfully validated the reaction's completion.

Step-by-Step Procedure:

-

Activation : In an oven-dried round-bottom flask under an inert atmosphere (N

), dissolve this compound (1.0 equiv, 0.5 mmol) in anhydrous DMF (0.1 M). -

Add DIPEA (3.0 equiv, 1.5 mmol) and stir for 5 minutes at room temperature.

-

Add HATU (1.2 equiv, 0.6 mmol) in one portion. The solution will typically transition to a pale yellow color, visually indicating the formation of the active HOAt ester[6]. Stir for 15 minutes.

-

Coupling : Add the primary or secondary amine (1.1 equiv, 0.55 mmol) dropwise. Stir the reaction mixture at room temperature for 2–4 hours.

-

Monitoring : Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes). The active ester intermediate should be completely consumed.

-

Quench & Workup : Dilute the mixture with EtOAc (20 mL) and quench with saturated aqueous NH

Cl (10 mL). -

Self-Validating Washes :

-

Wash the organic layer with 1M HCl (2 × 10 mL) to protonate and remove residual DIPEA and unreacted aliphatic amines.

-

Wash with saturated aqueous NaHCO

(2 × 10 mL) to deprotonate and extract any unreacted starting carboxylic acid. -

Wash with brine (10 mL) to remove residual DMF.

-

-

Isolation : Dry the organic layer over anhydrous Na

SO

Protocol 2: Suzuki-Miyaura Cross-Coupling at C4

Objective : Synthesis of 4-aryl-2-(methoxycarbonyl)benzoic acid derivatives via a two-step sequence.

Part A: Triflation of the Phenol

-

Dissolve the starting material (1.0 equiv) in anhydrous CH

Cl -

Add anhydrous pyridine (2.5 equiv) followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf

O, 1.2 equiv). Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, while the 0 °C temperature prevents undesired side reactions at the C2 ester. -

Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

-

Quench with ice water. Extract with CH

Cl

Part B: Palladium-Catalyzed Cross-Coupling

-

In a Schlenk flask, combine the aryl triflate (1.0 equiv), an arylboronic acid (1.5 equiv), and K

CO -

Add Pd(dppf)Cl

(0.05 equiv, 5 mol%) as the catalyst. Causality: The bidentate dppf ligand strongly favors the reductive elimination step and stabilizes the Pd intermediate against aggregation into inactive palladium black. -

Add a degassed solvent mixture of 1,4-Dioxane/H

O (4:1 v/v, 0.1 M). Heat the mixture to 80 °C under N -

Self-Validating Workup : Cool to room temperature, filter through a pad of Celite, and partition between EtOAc and water. Critically, acidify the aqueous layer to pH 3 using 1M HCl before extraction. Because the C1 position remains a free carboxylic acid, it exists as a water-soluble carboxylate salt under the basic (K

CO -

Dry the EtOAc layer, concentrate, and purify via silica gel chromatography.

Palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected quantitative yields for the described workflows, allowing for rapid experimental planning.

| Reaction Step | Reagent System | Equivalents | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| Amide Coupling | HATU / DIPEA | 1.2 / 3.0 | DMF | 25 | 2–4 | 75–90 |

| Triflation | Tf | 1.2 / 2.5 | CH | 0 to 25 | 3 | 85–95 |

| Suzuki Coupling | Pd(dppf)Cl | 0.05 / 3.0 | Dioxane/H | 80 | 12 | 70–85 |

References

-

National Center for Biotechnology Information. "4-Hydroxyphthalic acid | C8H6O5 | CID 11881." PubChem Database. Available at: [Link]

-

ACS Publications. "Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies." Journal of Organic Chemistry. Available at:[Link]

-

ChemRxiv. "Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis." ChemRxiv. Available at:[Link]

-

RSC Advances. "Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis." Royal Society of Chemistry. Available at:[Link]

-

Osaka University Knowledge Archive. "Modification of Carbon Framework on Hypervalent Iodines for Oxidative Functionalization (Suzuki-Miyaura cross-coupling of aryl triflates)." Osaka University. Available at:[Link]

Sources

- 1. 2-(methoxycarbonyl)benzoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-Hydroxyphthalic acid | C8H6O5 | CID 11881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00304G [pubs.rsc.org]

- 5. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 6. chemrxiv.org [chemrxiv.org]

Application Note: 4-Hydroxy-2-(methoxycarbonyl)benzoic Acid in Medicinal Chemistry & Targeted Protein Degradation

Executive Summary & Mechanistic Rationale

4-Hydroxy-2-(methoxycarbonyl)benzoic acid (CAS: 288381-17-9) is a highly versatile, orthogonally protected bi-functional building block. While its parent di-acid (4-hydroxyphthalic acid) is widely known[1], this specific monoester provides exquisite regiocontrol in medicinal chemistry workflows. The presence of a differentiated carboxylic acid and a methyl ester allows for selective amidation and controlled cyclization, preventing the formation of symmetric mixtures or unwanted polymerization.

Furthermore, the unprotected 4-hydroxyl group serves as a critical anchoring point for etherification. This makes it an indispensable precursor for synthesizing Cereblon (CRBN) ligands in PROTACs (Proteolysis Targeting Chimeras)[2], thalidomide analogues[3], and isoindoline-based Hsp90 inhibitors[4].

Physicochemical Profiling

To ensure reproducible experimental design, the physical and chemical parameters of the building block must be considered. The differential reactivity between the ester and the free acid dictates the choice of coupling reagents and reaction temperatures.

| Property | Value / Description |

| Chemical Name | This compound |